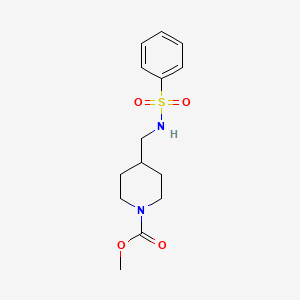

Methyl 4-(phenylsulfonamidomethyl)piperidine-1-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

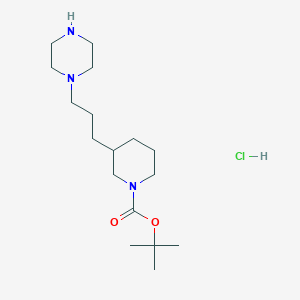

“Methyl 4-(phenylsulfonamidomethyl)piperidine-1-carboxylate” is a complex organic compound. It likely contains a piperidine ring, which is a common structure in many pharmaceuticals .

Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds such as “tert-Butyl 4-(phenylamino)piperidine-1-carboxylate” are used in the manufacture of fentanyl and its analogues .Applications De Recherche Scientifique

Biological Activity on Beta(3) Adrenergic Receptors : A study by Hu et al. (2001) synthesized and evaluated novel phenyl sulfonamides for their activity on the human beta(3)-adrenergic receptor. These compounds, including variations of Methyl 4-(phenylsulfonamidomethyl)piperidine-1-carboxylate, demonstrated potent agonist activity at the beta(3) receptor, showing selectivity over beta(1) and beta(2) receptors. This research highlights its potential application in targeting specific adrenergic receptors (Hu et al., 2001).

Inhibition of Membrane-bound Phospholipase A2 : Oinuma et al. (1991) developed compounds that inhibit membrane-bound phospholipase A2, which plays a role in the regulation of inflammatory responses. Piperidine derivatives, including this compound, showed potential as inhibitors, which could be significant for conditions like myocardial infarction (Oinuma et al., 1991).

Metabolism of Novel Antidepressants : Research by Hvenegaard et al. (2012) explored the metabolism of Lu AA21004, a novel antidepressant, identifying its metabolites including this compound. This study provides insights into the drug's metabolic pathways, crucial for understanding its pharmacokinetics and potential therapeutic applications (Hvenegaard et al., 2012).

Chemical and Fluorescence Properties : Nath et al. (2016) studied the synthesis, structure, thermal analyses, redox behavior, and fluorescence properties of various complexes derived from piperidine derivatives. This research contributes to the understanding of the compound's chemical characteristics and potential applications in material science (Nath et al., 2016).

Enzyme Inhibition Activities : Khalid et al. (2014) synthesized piperidine-4-carbohydrazide derivatives and screened them for enzyme inhibition activities, specifically targeting acetylcholinesterase and butyrylcholinesterase. This research is significant for developing treatments for diseases like Alzheimer's (Khalid et al., 2014).

Anticancer Properties : A study by Rehman et al. (2018) synthesized propanamide derivatives of piperidine-4-carboxylic acid ethyl ester and evaluated them as anticancer agents. This research indicates the potential therapeutic application of such compounds in cancer treatment (Rehman et al., 2018).

Antibacterial Study : Khalid et al. (2016) synthesized N-substituted derivatives of 2-(5-(1-(phenylsulfonyl)piperidin-4-yl)-1,3,4-oxadiazol-2-ylthio)acetamide and evaluated their antibacterial activity. This study explores the potential use of such compounds in treating bacterial infections (Khalid et al., 2016).

Polymerization and Bioconjugation : Borova et al. (2021) introduced a post-polymerization modification method of an α-terminal functionalized poly-(N-methyl-glycine), utilizing this compound. This method is of interest for bioconjugation applications (Borova et al., 2021).

CNS Disorders Treatment : Canale et al. (2016) identified N-alkylated arylsulfonamides of (aryloxy)ethyl piperidines as potential treatments for CNS disorders. This research is crucial for developing new therapeutic agents for complex diseases (Canale et al., 2016).

5-HT(2A) Receptor Antagonists : Fletcher et al. (2002) developed acyclic sulfones as high-affinity, selective 5-HT(2A) receptor antagonists, with bioavailability for potential evaluation in animal models (Fletcher et al., 2002).

Mécanisme D'action

Target of Action

The primary target of Methyl 4-(phenylsulfonamidomethyl)piperidine-1-carboxylate is the soluble epoxide hydrolase (sEH) enzymes . These enzymes facilitate the addition of water to an epoxide, resulting in the formation of a vicinal diol . They play a crucial role in various biological processes, including blood pressure regulation and inflammation .

Mode of Action

The compound interacts with its target, the sEH enzymes, by inhibiting their activity . This inhibition is achieved through the compound’s structural resemblance to the enzymes’ substrates, allowing it to bind to the active site of the enzyme and prevent the normal substrate from binding

Biochemical Pathways

The inhibition of sEH enzymes by this compound affects the metabolic pathways involving epoxides . These pathways are involved in various physiological processes, including the regulation of blood pressure and inflammation . By inhibiting sEH enzymes, the compound can potentially reduce blood pressure elevation and inflammatory responses .

Pharmacokinetics

The compound is slightly soluble in water , which may influence its absorption and distribution in the body

Result of Action

The inhibition of sEH enzymes by this compound can lead to a reduction in blood pressure elevation and inflammatory responses . This is due to the role of these enzymes in the metabolism of epoxides, which are involved in these physiological processes . The exact molecular and cellular effects of the compound’s action may vary depending on the specific context and require further investigation.

Propriétés

IUPAC Name |

methyl 4-(benzenesulfonamidomethyl)piperidine-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20N2O4S/c1-20-14(17)16-9-7-12(8-10-16)11-15-21(18,19)13-5-3-2-4-6-13/h2-6,12,15H,7-11H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GPCGOEMSMJDRKO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)N1CCC(CC1)CNS(=O)(=O)C2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.39 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

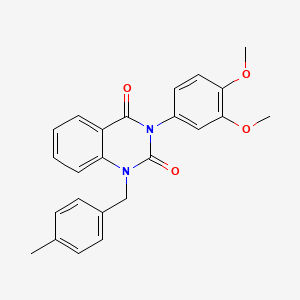

![3-Methoxy-N-methyl-N-[(1-quinolin-8-ylsulfonylpiperidin-4-yl)methyl]pyrazin-2-amine](/img/structure/B2929802.png)

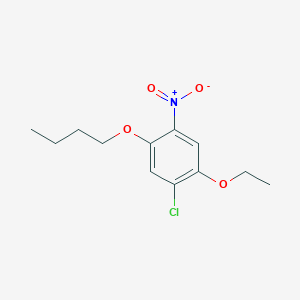

![methyl 2-chloro-5-{[2-(1H-pyrazol-4-yl)piperidin-1-yl]methyl}pyridine-3-carboxylate](/img/structure/B2929810.png)

![2-(2,6-dimethylmorpholin-4-yl)-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde](/img/structure/B2929812.png)

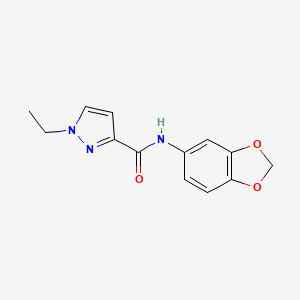

![N-{2-[2-(4-methylphenyl)-1,3-thiazol-4-yl]ethyl}-2-phenylacetamide](/img/structure/B2929815.png)

![3-(2,6-dichlorophenyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]-5-methyl-1,2-oxazole-4-carboxamide](/img/structure/B2929817.png)

![N-(5,5-dioxo-2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-2-phenylbutanamide](/img/structure/B2929818.png)

![1-(benzo[d][1,3]dioxole-5-carbonyl)-N-(3-(tert-butyl)isoxazol-5-yl)azetidine-3-carboxamide](/img/structure/B2929825.png)